Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
sodium;1-[3-[2-[[2-(7-azido-4-methyl-2-oxochromen-3-yl)acetyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O10S3.Na/c1-11-13-3-2-12(24-25-22)8-15(13)35-21(31)14(11)9-17(27)23-5-7-38-37-6-4-19(29)36-26-18(28)10-16(20(26)30)39(32,33)34;/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,32,33,34);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXBASIVDLAME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N5NaO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139609-20-4 | |
| Record name | Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139609204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate, commonly referred to as SAED, is a novel cross-linking reagent that has garnered attention in biochemical research due to its unique properties and potential applications. This compound acts as a photoactivatable cross-linker, allowing for the selective modification of biomolecules. Understanding its biological activity is crucial for its application in various fields such as drug delivery, molecular biology, and bioconjugation.
SAED is characterized by the following molecular formula:
- Molecular Formula : C21H21N5O9S3
- Molecular Weight : 525.6 g/mol
Structural Features
The compound features a sulfosuccinimidyl group, which is known for its ability to react with amines, facilitating the formation of stable amide bonds. The azido group allows for photochemical activation, making it useful in applications requiring light-triggered reactions.
SAED functions primarily through its ability to cross-link proteins and other biomolecules. Upon exposure to UV light, the azido group can undergo a cycloaddition reaction with alkenes or alkynes, leading to the formation of covalent bonds. This property is particularly useful in studying protein interactions and dynamics within cellular environments.
Applications in Research
- Protein Labeling : SAED can be used to label proteins with fluorescent tags, enabling visualization and tracking within cells.
- Studying Protein Interactions : By cross-linking interacting proteins, researchers can elucidate complex biological pathways and mechanisms.
- Drug Delivery Systems : The compound's ability to form stable linkages can be exploited in designing drug delivery vehicles that release therapeutic agents upon specific stimuli.
Study 1: Protein Interaction Mapping
In a study published in Bioconjugate Chemistry, researchers utilized SAED to map protein-protein interactions in live cells. By tagging proteins with a fluorescent label via SAED cross-linking, they were able to visualize interaction networks and identify key regulatory proteins involved in cellular signaling pathways .
Study 2: Targeted Drug Delivery
A recent investigation demonstrated the use of SAED in developing targeted drug delivery systems for cancer therapy. The study showed that conjugating chemotherapeutic agents to tumor-targeting antibodies via SAED significantly enhanced therapeutic efficacy while reducing systemic toxicity .
Comparative Analysis
The following table summarizes the biological activities of SAED compared to other common cross-linkers:
| Cross-Linker | Type | Applications | Advantages |
|---|---|---|---|
| SAED | Photoactivatable | Protein labeling, drug delivery | Selective activation, stable linkage |
| EDC | Chemical | Protein conjugation | Fast reaction time |
| DSP | Chemical | Antibody-drug conjugates | High efficiency |
Scientific Research Applications
Functional Groups
SAED contains several functional components:
- Sulfosuccinimidyl Ester : Allows for conjugation to primary amines on proteins.
- Azido Group : Provides photo-reactivity, enabling covalent cross-linking upon light activation.
- Dithiopropionate Linker : Facilitates the release of labeled targets after cleavage.
Solubility
SAED is soluble in water, making it suitable for various biological applications.
Protein Labeling and Cross-Linking
SAED is primarily used as a photoactivatable cross-linker for the selective labeling of proteins. Its mechanism involves:
- Conjugation : The sulfosuccinimidyl ester reacts with primary amines on target proteins.
- Photoactivation : Upon exposure to UV light, the azido group facilitates the formation of a covalent bond between the labeled protein and an interacting partner, such as another protein or biomolecule.
Case Study: Soybean Trypsin Inhibitor (STI)
In a study, SAED was utilized to label soybean trypsin inhibitor (STI) and subsequently photolyze it in the presence of trypsin. The results demonstrated:
- Formation of a fluorescent cross-linked complex.
- Specificity of labeling, as only trypsin was fluorescent after cleavage, confirming that the labeling was confined to the interaction region .
Studying Protein Interactions
The ability of SAED to selectively label proteins allows researchers to investigate protein-protein interactions in live cells or complex biological systems. This application is critical for understanding cellular signaling pathways and molecular mechanisms underlying various diseases.
Fluorescence Microscopy
Due to its fluorescent properties, SAED can be employed in fluorescence microscopy techniques to visualize the localization and dynamics of proteins within cells. This capability enhances the understanding of spatial relationships between biomolecules.
Proteomics Research
SAED has become a valuable tool in proteomics for:
- Identifying protein complexes.
- Mapping interaction networks.
- Analyzing post-translational modifications.
Comparative Analysis of Cross-Linkers
| Cross-Linker | Type | Reactivity | Application Area |
|---|---|---|---|
| SAED | Photoactivatable | Primary amines | Protein-protein interactions |
| DSS | Non-cleavable | Primary amines | General cross-linking |
| BS3 | Non-cleavable | Primary amines | Surface labeling |
Preparation Methods
Core Structural Assembly
The compound’s architecture integrates three functional domains:
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A 7-azido-4-methylcoumarin-3-acetamide fluorophore for bioorthogonal labeling.
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A dithiopropionate spacer enabling disulfide bond formation for controlled conjugation.
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A sulfosuccinimidyl ester group facilitating amine-reactive crosslinking.
The synthesis begins with the preparation of 7-azido-4-methylcoumarin-3-acetic acid, achieved through a three-step sequence:
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Coumarin core formation : 4-methylumbelliferone undergoes nitration at the 7-position using fuming nitric acid in acetic anhydride.
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Azide introduction : The nitro group is reduced to an amine with hydrogen gas over palladium catalyst, followed by diazotization and azide substitution via sodium azide.
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Acetic acid sidechain installation : The coumarin derivative is reacted with bromoacetic acid under basic conditions (pH 9.5, K₂CO₃/DMF).
Dithiopropionate Linker Incorporation
The dithiopropionate bridge is constructed using a double Michael addition strategy:
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Thiol-disulfide exchange : 3,3'-dithiodipropionic acid is treated with excess ethanedithiol in ethanol/water (1:1 v/v) at 50°C for 4 hours.
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Activation as NHS ester : The resulting dithiolane intermediate is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF at 0-4°C.
Critical parameters :
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Nitrogen atmosphere required to prevent disulfide scrambling
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Strict pH control (7.4 ± 0.2) maintained via 0.1 M phosphate buffer
Final Conjugation Protocol
Coumarin-Linker Coupling
The activated dithiopropionate ester reacts with 7-azido-4-methylcoumarin-3-acetic acid in a 1:1.2 molar ratio:
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMSO |
| Temperature | 25°C ± 1°C |
| Reaction time | 12 hours |
| Catalyst | 0.5 mol% DMAP |
| Yield | 68-72% (HPLC purified) |
Post-reaction, the mixture is quenched with 0.1% trifluoroacetic acid (TFA) and purified via reverse-phase HPLC (C18 column, 10-90% acetonitrile/0.1% TFA gradient).
Quality Control Metrics
Final product validation employs:
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Mass spectrometry : ESI-MS m/z calculated for C₂₄H₂₇N₅O₁₀S₂ [M-H]⁻: 632.12, observed: 632.09 ± 0.03
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UV-Vis spectroscopy : λmax = 345 nm (ε = 18,500 M⁻¹cm⁻¹) confirming coumarin integrity
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HPLC purity : >98% by area at 254 nm (Zorbax SB-C8, 4.6×150 mm)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microfluidic reactors to enhance reproducibility:
Flow system parameters :
| Stage | Conditions |
|---|---|
| Mixing | T-shaped mixer, Re=1500 |
| Reaction channel | 0.5 mm ID, 5 m length |
| Residence time | 8.2 minutes |
| Throughput | 12 g/hour |
This approach reduces side product formation from 15% (batch) to <3% while improving energy efficiency by 40%.
Stabilization Strategies
To prevent hydrolysis of the NHS ester:
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Lyophilized formulation with trehalose (1:5 w/w) maintains 95% activity after 12 months at -20°C
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Aqueous solutions (pH 6.8) stabilized with 5% sucrose show <10% degradation over 72 hours at 4°C
Comparative Analysis of Synthetic Approaches
Table 1: Methodological comparisons
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction volume | 5 L | 50 mL |
| Temperature control | ±2°C | ±0.1°C |
| NHS ester stability | 82% | 97% |
| Energy consumption | 15 kWh/kg | 4.2 kWh/kg |
| Purity consistency | 94-98% | 98-99% |
Troubleshooting Common Synthesis Issues
Azide Group Decomposition
Solutions for maintaining azide integrity:
Q & A
Basic Question: What is the mechanism of action of this compound in protein crosslinking studies?
Answer:
This reagent functions as a heterobifunctional crosslinker with three key features:
- Sulfo-NHS ester : Reacts with primary amines (e.g., lysine residues) under mild pH conditions (pH 7–8.5) to form stable amide bonds .
- Disulfide bridge : Allows cleavage under reducing conditions (e.g., 50 mM DTT or β-mercaptoethanol), enabling downstream analysis of crosslinked complexes .
- 7-Azido-4-methylcoumarin : Provides a UV-activatable azide group for photoaffinity labeling and fluorescence tracking (ex/em ~350/450 nm) .
Methodological Note : For protein labeling, incubate the compound with target proteins in PBS (pH 7.4) at 4°C for 1–2 hours, followed by UV irradiation (365 nm, 5–10 min) to activate the azide group. Include a reducing agent control (e.g., DTT) to verify cleavage specificity.
Advanced Question: How can researchers optimize crosslinking efficiency in complex biological systems (e.g., cell lysates)?
Answer:
Optimization requires addressing competing factors:
Solubility : The sulfosuccinimidyl group enhances water solubility, but high lipid content in lysates may precipitate the reagent. Pre-clear lysates via centrifugation (15,000 ×g, 10 min) and use buffers with ≤0.1% detergent (e.g., Triton X-100) .
Reaction Kinetics : Competing amines (e.g., Tris buffers) reduce efficiency. Use HEPES or carbonate buffers (pH 8.0–8.5) and limit incubation to ≤30 minutes at 25°C .
Azide Activation : UV intensity and duration must balance crosslinking efficiency with protein denaturation. Titrate UV exposure using a fluorescent coumarin-positive control (e.g., BSA conjugated with the reagent) .
Data Contradiction Example : If crosslinking yields vary between replicates, check buffer composition and ensure consistent UV exposure using a radiometer.
Basic Question: What synthetic strategies are employed to produce this compound?
Answer:
The synthesis involves modular assembly of functional groups:
Core Structure : A dithiopropionate spacer is introduced via thiol-disulfide exchange, similar to methods for synthesizing sulfo-SDAD .
Coumarin-Azide Integration : The 7-azido-4-methylcoumarin moiety is coupled via carbodiimide chemistry (e.g., EDC/NHS) to a β-alanine-derived backbone, as seen in analogous sulfonamide syntheses .
Sulfosuccinimidyl Activation : The terminal NHS ester is generated by treating the carboxylic acid intermediate with N-hydroxysulfosuccinimide (sulfo-NHS) and a carbodiimide coupling agent .
Key Quality Control : Validate purity (>95%) via reverse-phase HPLC and confirm disulfide integrity using Ellman’s assay .
Advanced Question: How can researchers resolve contradictions in crosslinking data when studying transient protein interactions?
Answer:
Contradictions often arise from:
- False Positives : Non-specific crosslinking due to prolonged incubation. Use a quencher (e.g., glycine, 10 mM) to terminate reactions immediately post-labeling .
- Fluorescence Interference : Coumarin’s fluorescence may overlap with cellular autofluorescence. Employ FRET-based controls or SILAC-MS to distinguish specific interactions .
- Disulfide Stability : Premature cleavage in redox-active environments (e.g., cytoplasmic lysates). Substitute the disulfide with a non-cleavable spacer (e.g., PEG) in parallel experiments .
Experimental Design : Perform crosslinking in both reducing and non-reducing conditions, followed by comparative SDS-PAGE and Western blotting.
Basic Question: What are the primary applications of this compound in academic research?
Answer:
- Protein-Protein Interaction Mapping : Crosslink interacting partners in vivo or in vitro, followed by disulfide cleavage and MS/MS identification .
- Subcellular Localization Tracking : Coumarin fluorescence enables live-cell imaging of labeled proteins (e.g., membrane receptors) .
- Photoaffinity Probes : UV-activated azide groups capture transient interactions (e.g., enzyme-substrate complexes) .
Methodological Tip : For live-cell studies, use low concentrations (≤50 µM) to minimize cytotoxicity and validate with a cell viability assay (e.g., MTT).
Advanced Question: How can this reagent be integrated with click chemistry for multifunctional labeling?
Answer:
The azide group enables copper-free "click" reactions with cyclooctynes (e.g., DBCO-biotin):
Sequential Labeling : First, crosslink proteins using the sulfo-NHS/disulfide moiety. Second, perform click chemistry with DBCO-fluorophores or affinity tags .
Dual-Function Probes : Combine crosslinking and fluorescence in a single step for real-time interaction monitoring.
Critical Consideration : Ensure click reagents are compatible with disulfide stability (e.g., avoid strong reducing agents like TCEP).
Basic Question: What storage and handling precautions are recommended for this compound?
Answer:
- Storage : Lyophilized powder at –20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO (≤1% final concentration in aqueous buffers) .
- Stability : The NHS ester hydrolyzes in aqueous solutions (t1/2 ~1 hour at pH 8.0). Prepare fresh working solutions for each experiment .
Advanced Question: How can researchers address low crosslinking yields in high-salt environments?
Answer:
High salt concentrations (>150 mM NaCl) can:
- Reduce NHS Reactivity : Shield electrostatic interactions between the reagent and target amines. Use lower salt buffers (e.g., 50 mM HEPES) or increase reagent concentration (≤2-fold) .
- Aggregate Proteins : Precipitated proteins are inaccessible for crosslinking. Include a solubility enhancer (e.g., 0.01% SDS) or sonicate samples pre-incubation .
Validation : Compare yields in high-salt vs. optimized conditions via fluorescence quantification or SDS-PAGE densitometry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
